molecular formula C19H26N2O4 B2673337 N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3,5-dimethylphenyl)oxalamide CAS No. 900006-72-6

N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3,5-dimethylphenyl)oxalamide

Cat. No. B2673337
CAS RN: 900006-72-6
M. Wt: 346.427
InChI Key: QVCSXUHPXYOBLO-UHFFFAOYSA-N
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Description

The compound seems to be a complex organic molecule. It appears to contain a 1,4-dioxaspiro[4.5]decane moiety , which is a type of spirocyclic compound (a compound with two rings sharing a single atom). This moiety is attached to a 3,5-dimethylphenyl group via an oxalamide linkage. Oxalamides are a class of compounds containing a C(=O)NHC(=O)NH moiety .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its structure. For example, the presence of the spirocyclic moiety could influence its polarity, solubility, and stability . The oxalamide group could potentially form hydrogen bonds .

Scientific Research Applications

Antiviral Activity

  • Microwave Assisted Synthesis for Antiviral Activity : A study by Göktaş et al. (2012) utilized microwave-assisted synthesis for novel carboxamide compounds, including variants structurally similar to N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3,5-dimethylphenyl)oxalamide. These compounds showed antiviral activity against influenza A and B viruses, with some acting as fusion inhibitors preventing the conformational change of the influenza virus hemagglutinin at low pH (Göktaş et al., 2012).

Catalytic Applications

  • Copper-Catalyzed Coupling Reactions : Research by Chen et al. (2023) revealed that a compound structurally related to N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3,5-dimethylphenyl)oxalamide was effective as a ligand in copper-catalyzed coupling reactions of aryl halides with alkynes. This highlights its potential utility in facilitating diverse chemical synthesis processes (Chen et al., 2023).

Neuromodulatory Effects

  • 5-HT1A Receptor Agonists : Franchini et al. (2017) synthesized derivatives of 1-(1,4-dioxaspiro[4,5]dec-2-ylmethyl)-4-(2-methoxyphenyl)piperazine, a structurally similar compound, which acted as 5-HT1A receptor agonists. These compounds showed potential in neuroprotection and pain control, suggesting possible applications in treating neurological disorders (Franchini et al., 2017).

Synthetic Methodology Development

  • Novel Acid-Catalyzed Rearrangement : A study by Mamedov et al. (2016) developed a novel synthetic approach for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, structurally similar to the compound . This new method has implications for efficiently synthesizing anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).

Receptor Binding Studies

  • Structure-Affinity/Activity Relationships : Research by Franchini et al. (2014) on arylpiperazine compounds, structurally related to the target compound, demonstrated selective binding and functional activity at 5-HT1AR and α1-adrenoceptor subtypes. This suggests its potential in developing selective ligands for these receptors (Franchini et al., 2014).

properties

IUPAC Name

N'-(3,5-dimethylphenyl)-N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O4/c1-13-8-14(2)10-15(9-13)21-18(23)17(22)20-11-16-12-24-19(25-16)6-4-3-5-7-19/h8-10,16H,3-7,11-12H2,1-2H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVCSXUHPXYOBLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C(=O)NCC2COC3(O2)CCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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